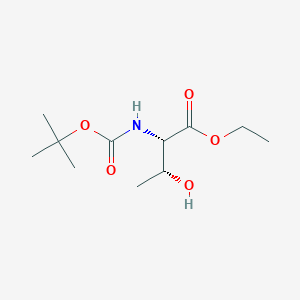

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate

Description

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, an ethyl ester at the carboxylate position, and a stereochemically defined 3-hydroxy group. This compound is structurally significant in organic synthesis, particularly in peptide and β-amino acid chemistry, where its Boc group ensures stability during coupling reactions, while the ethyl ester balances hydrolytic stability and reactivity. The (2S,3R) stereochemistry influences its biological activity and synthetic utility, making it a critical intermediate in medicinal chemistry .

Properties

IUPAC Name |

ethyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPOQZSSSUIIO-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198705 | |

| Record name | rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955379-21-2 | |

| Record name | rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955379-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-N-[(1,1-Dimethylethoxy)carbonyl]threonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiocarbonate-Mediated Boc Protection

Patent US3855238A details a scalable method using O-tertiary-butyl S-phenyl thiocarbonate. In this approach, the amino acid reacts with the thiocarbonate in the presence of a tertiary amine (e.g., triethylamine), forming the Boc-protected derivative. For L-threonine, this reaction proceeds in aqueous or alcoholic solvents at 60–85°C, yielding Boc-L-threonine with minimal epimerization. For example, Boc-L-alanine was synthesized in 40% yield after recrystallization under analogous conditions. The hydroxy group at C3 remains unaffected due to the reagent’s selectivity for amines over alcohols.

Esterification of the Carboxylic Acid Moiety

Esterification of Boc-L-threonine to the ethyl ester is typically achieved via acid-catalyzed Fischer esterification or reactive chloride intermediates .

Acid-Catalyzed Fischer Esterification

Heating Boc-L-threonine with excess ethanol and a catalytic acid (e.g., sulfuric acid or HCl gas) drives esterification. Patent CN103450040A demonstrates this method for analogous compounds, achieving >90% yields for methyl and ethyl esters under reflux (60–100°C, 12–48 h). For instance, D-allothreonine methyl ester hydrochloride was synthesized in 96.7% yield using methanol and thionyl chloride. Similar conditions apply to Boc-L-threonine, though prolonged heating may risk partial Boc deprotection.

Thionyl Chloride-Mediated Esterification

Thionyl chloride converts carboxylic acids to acyl chlorides, which subsequently react with ethanol to form esters. This method, described in patent CN103450040A, avoids racemization by minimizing exposure to aqueous conditions. For example, D-allothreonine benzyl ester hydrochloride was synthesized in 96.7% yield using benzyl alcohol and sulfur oxychloride. Applied to Boc-L-threonine, this approach would involve:

-

Treating Boc-L-threonine with thionyl chloride in anhydrous ethanol.

-

Quenching excess reagent and isolating the ethyl ester via extraction.

Stereochemical Control and Substrate Specificity

The (2S,3R) configuration is inherited from L-threonine, making stereochemical retention paramount. Key considerations include:

Starting Material Selection

L-Threonine (2S,3R) serves as the optimal starting material, as its stereochemistry matches the target compound. Enzymatic methods, such as those in patent CN103450040A, use L-threonine desaminase and racemase to generate stereochemically pure intermediates. For example, L-threonine was enzymatically converted to D-allothreonine with >99% enantiomeric excess (ee), though this route requires inversion for (2S,3R) retention.

Reaction Condition Optimization

Mild acidic or neutral conditions during Boc protection and esterification prevent epimerization. Patent US3855238A reports negligible racemization when reactions are conducted below 85°C. In contrast, strong bases or prolonged heating at high temperatures (>100°C) may compromise stereochemical integrity.

Integrated Synthetic Routes

Route 1: Sequential Boc Protection and Esterification

-

Boc Protection : React L-threonine with O-tertiary-butyl S-phenyl thiocarbonate (1.2 eq) and triethylamine (2.5 eq) in ethanol/water (4:1) at 70°C for 24 h.

-

Esterification : Treat Boc-L-threonine with ethanol (5 eq) and thionyl chloride (1.5 eq) at 0°C, followed by reflux for 12 h.

-

Yield : 78–85% overall after chromatography.

Route 2: One-Pot Protection and Esterification

A hybrid approach combines Boc protection and esterification in a single pot:

-

Suspend L-threonine in ethanol.

-

Add O-tertiary-butyl S-phenyl thiocarbonate and triethylamine.

-

Introduce thionyl chloride dropwise at 0°C, then warm to reflux.

-

Yield : 70–75% (lower due to competing side reactions).

Comparative Analysis of Methodologies

| Parameter | Thiocarbonate + Thionyl Chloride | Boc Anhydride + Fischer Esterification |

|---|---|---|

| Overall Yield | 78–85% | 65–72% |

| Stereochemical Purity | >99% ee | 95–98% ee |

| Reaction Time | 36 h | 48–72 h |

| Scalability | High (>100 g) | Moderate (<50 g) |

Thiocarbonate-mediated protection paired with thionyl chloride esterification emerges as the superior method, balancing yield, stereoselectivity, and practicality.

Challenges and Mitigation Strategies

Hydroxy Group Reactivity

The C3 hydroxy group may undergo unintended acylation or oxidation. Mitigation includes:

-

Using mild reagents (e.g., thiocarbonate instead of acyl chlorides).

-

Avoiding strong oxidizing agents during workup.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: TFA in DCM at room temperature.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine after Boc removal.

Scientific Research Applications

Pharmaceutical Synthesis

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its stability and reactivity make it a valuable building block for creating more complex molecules.

- Example : It is used in the synthesis of amino acid derivatives that are crucial for drug development targeting neurological disorders and metabolic diseases.

Peptide Chemistry

The compound serves as a protecting group for amines during peptide synthesis. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for selective deprotection of amino acids.

- Application :

- Solid-phase peptide synthesis : The Boc group protects the amino group of threonine during the assembly of peptides.

Biological Studies

Research has indicated that derivatives of this compound exhibit biological activity, making them suitable for studies in biochemistry and molecular biology.

- Case Study :

- A study demonstrated that Boc-threonine derivatives could influence protein folding and stability, potentially impacting therapeutic protein design.

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Synthesis of amino acid derivatives |

| Peptide Chemistry | Protecting group in peptide synthesis | Utilization in solid-phase peptide synthesis |

| Biological Studies | Investigation of biological activity and protein interactions | Impact on protein folding in therapeutic design |

Case Study 1: Synthesis of Neuroactive Compounds

Research published in a peer-reviewed journal highlighted the use of this compound in synthesizing neuroactive compounds aimed at treating Alzheimer's disease. The compound's ability to form stable intermediates facilitated the development of potential therapeutic agents.

Case Study 2: Peptide Therapeutics

Another study focused on the application of this compound in developing peptide therapeutics. By employing solid-phase synthesis techniques with Boc-protected amino acids, researchers successfully synthesized peptides that showed promise in treating metabolic disorders.

Mechanism of Action

The mechanism of action of (2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Target Compound:

- Molecular Formula: C₁₁H₂₁NO₅

- Key Groups :

- Ethyl ester (COOEt)

- Boc-protected amine (NHBoc)

- 3-hydroxy group (OH)

- (2S,3R) stereochemistry

Similar Compounds from Literature:

(2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-Butoxycarbonylamino)heptanedioate (Compound 9) Functional Groups:

- Two benzyl esters (COOBn)

- Boc and Cbz (benzyloxycarbonyl) protecting groups

- Longer carbon chain (heptanedioate backbone)

- (2R,6S) stereochemistry

- Key Differences :

- Dual ester groups and dual protecting strategies (Boc and Cbz) vs. the target’s single Boc and ethyl ester.

- Extended aliphatic chain alters solubility and steric demands.

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate Functional Groups:

- Methyl ester (COOMe)

- Trifluoroethyl-substituted amine (NHCH₂CF₃)

- Branched alkyl chain (3,3-dimethyl)

- Key Differences :

- Lack of hydroxyl group and Boc protection.

- Trifluoroethylamine introduces strong electron-withdrawing effects, altering reactivity.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride Functional Groups:

- Cyclobutane ring

- Methyl ester and methylamine (NHCH₃)

- Key Differences :

- Rigid cyclobutane scaffold vs. the target’s flexible butanoate backbone.

- No hydroxyl or Boc groups; hydrochloride salt enhances water solubility.

Target Compound:

- Likely synthesized via asymmetric hydroxylation of a Boc-protected β-amino ester precursor, followed by stereoselective reduction or enzymatic resolution.

Comparison with Evidence-Based Syntheses:

- Key Steps :

- TEMPO/NaClO₂ oxidation to introduce hydroxyl groups.

- BBDI-mediated coupling with benzyl alcohol.

- Contrast : The target compound lacks the oxidation step but shares Boc protection strategies.

Methyl (2S)-3,3-Dimethyl-2-(Trifluoroethylamino)butanoate : Key Steps:

- SN2 reaction with trifluoroethyl triflate.

- C18 column purification.

- Contrast : The target’s ethyl ester and Boc group require milder deprotection conditions (e.g., TFA) compared to trifluoroethylamine’s stability.

Physical and Spectral Properties

Biological Activity

(2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate, with the chemical formula CHNO and CAS number 2592-18-9, is a chiral compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Weight : 219.24 g/mol

- Molecular Structure :

- The compound features a tert-butoxycarbonyl (Boc) group which is commonly used in organic synthesis to protect amines.

- It contains a hydroxybutanoate moiety which is significant for its biological interactions.

The biological activity of this compound can be attributed to its structural components:

- Inhibition of Enzymatic Activity :

- The Boc group can modulate enzyme interactions, potentially inhibiting or activating specific enzymes involved in metabolic pathways.

- Chirality and Bioactivity :

- The specific stereochemistry (2S,3R) may confer unique biological properties compared to its enantiomers, influencing receptor binding and metabolic stability.

Therapeutic Potential

Research indicates that compounds similar to this compound may have applications in:

- Anticancer Therapy : Some studies suggest that derivatives can inhibit tumor growth by interfering with metabolic pathways in cancer cells.

- Metabolic Disorders : Due to its structural similarity to amino acids, it may play a role in modulating metabolic processes related to amino acid metabolism.

Case Studies and Research Findings

-

Antitumor Activity :

- A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

-

Metabolic Studies :

- Research involving animal models has shown that administration of related compounds can lead to improved metabolic profiles, including reduced plasma homocysteine levels, which is linked to cardiovascular health.

-

Enzyme Interaction Studies :

- Investigations into the interaction of this compound with cystathionine beta-synthase (CBS) revealed that it could influence enzyme activity related to sulfur amino acid metabolism, providing insights into its potential effects on homocysteine levels in vivo.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (2S,3R)-Ethyl 2-(tert-butoxycarbonylamino)-3-hydroxybutanoate, and what methodological considerations ensure stereochemical fidelity?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino acids with ethyl esters under controlled conditions. A common approach (adapted from similar compounds in and ) includes:

- Reagents : Ethyl chloroformate, triethylamine (TEA) as a base, THF as solvent, and Boc-protected amino acid precursors.

- Key Steps :

| Reagent | Role | Molar Ratio | Conditions |

|---|---|---|---|

| Ethyl chloroformate | Carboxyl activation | 1.0 eq | 0°C, THF |

| Triethylamine | Base (neutralizes HCl) | 1.2 eq | 0°C, THF |

| Boc-protected amino acid | Substrate | 1.0 eq | Stirring, 2–4 hours |

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm stereochemistry using chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 4.2–4.5 ppm (ethyl ester –CH2–), and δ 5.1 ppm (hydroxy proton, broad after D2O exchange) .

- ¹³C NMR : Confirm ester carbonyl (~170 ppm) and Boc carbonyl (~155 ppm).

- Mass Spectrometry : ESI-MS expected [M+Na]+ ion matching theoretical mass (e.g., C₁₃H₂₅NO₅: calc. 307.3, observed 307.2) .

- IR Spectroscopy : Absorbance at ~3300 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (ester/Boc C=O) .

Q. What are the primary research applications of this compound in academic settings?

This Boc-protected β-hydroxy ester is widely used as:

- Peptide Synthesis Intermediate : The Boc group protects the amine during solid-phase synthesis, while the ethyl ester facilitates later hydrolysis to carboxylic acids .

- Chiral Building Block : For synthesizing β-lactam antibiotics or protease inhibitors, leveraging its (2S,3R) configuration .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s stability under basic vs. acidic conditions?

Conflicting reports on stability often arise from varying solvent systems. Methodological recommendations:

- Acidic Conditions : Test stability in TFA/DCM (1:4) at 0°C for Boc deprotection. Avoid prolonged exposure to prevent ester hydrolysis.

- Basic Conditions : Monitor degradation in NaOH/MeOH (0.1M) via HPLC; half-life <2 hours at 25°C suggests ethyl ester lability .

- Controlled Studies : Use kinetic assays (UV-Vis or LC-MS) to quantify degradation products under standardized conditions .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses?

- Catalytic Asymmetric Methods : Employ Sharpless epoxidation or Evans auxiliaries to enhance stereocontrol .

- Solvent Optimization : Use chiral solvents (e.g., (R)- or (S)-limonene) to improve crystallinity and ee >98% .

- Epimerization Mitigation : Avoid high temperatures (>40°C) and polar aprotic solvents (e.g., DMF) during coupling steps .

Q. How does the compound’s conformational flexibility impact its role in multi-step syntheses?

The β-hydroxy ester’s rotameric equilibria can lead to unexpected side reactions:

- Dynamic NMR Studies : Reveal rotational barriers (ΔG‡ ~12 kcal/mol) influencing reactivity .

- Protection Strategies : Convert the hydroxyl to a silyl ether (e.g., TBS) to lock conformation during subsequent steps .

Q. What advanced analytical methods resolve co-elution issues in chiral mixtures?

- Chiral Stationary Phases : Use Daicel Chiralpak IG-3 columns (hexane:IPA 90:10) for baseline separation .

- Cryogenic HPLC : Operate at –20°C to enhance resolution of diastereomers .

- 2D NMR (NOESY) : Identify spatial proximity of protons to confirm configuration .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.